molecular formula C24H24N4S B2614867 1-(2-(2-methyl-1H-indol-3-yl)ethyl)-3-phenyl-1-(pyridin-2-ylmethyl)thiourea CAS No. 851971-37-4

1-(2-(2-methyl-1H-indol-3-yl)ethyl)-3-phenyl-1-(pyridin-2-ylmethyl)thiourea

Cat. No.: B2614867
CAS No.: 851971-37-4
M. Wt: 400.54
InChI Key: DQYLWXCFHMPMPI-UHFFFAOYSA-N
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Description

1-(2-(2-methyl-1H-indol-3-yl)ethyl)-3-phenyl-1-(pyridin-2-ylmethyl)thiourea is a complex organic compound that features a unique combination of indole, phenyl, pyridine, and thiourea groups. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(2-methyl-1H-indol-3-yl)ethyl)-3-phenyl-1-(pyridin-2-ylmethyl)thiourea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Derivative: The starting material, 2-methylindole, undergoes alkylation with an appropriate alkyl halide to form 2-(2-methyl-1H-indol-3-yl)ethylamine.

    Thiourea Formation: The indole derivative is then reacted with phenyl isothiocyanate to form the corresponding thiourea derivative.

    Pyridine Substitution: Finally, the thiourea derivative undergoes a nucleophilic substitution reaction with pyridine-2-carboxaldehyde to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, and pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-(2-methyl-1H-indol-3-yl)ethyl)-3-phenyl-1-(pyridin-2-ylmethyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The indole and thiourea groups can be oxidized under specific conditions to form corresponding oxides.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The phenyl and pyridine groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indole oxides, while reduction can produce amine derivatives.

Scientific Research Applications

1-(2-(2-methyl-1H-indol-3-yl)ethyl)-3-phenyl-1-(pyridin-2-ylmethyl)thiourea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2-(2-methyl-1H-indol-3-yl)ethyl)-3-phenyl-1-(pyridin-2-ylmethyl)thiourea involves its interaction with specific molecular targets and pathways. The indole and thiourea groups are known to bind to proteins and enzymes, potentially inhibiting their activity. This compound may also interact with cellular receptors, modulating signal transduction pathways and exerting biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2-(1H-indol-3-yl)ethyl)-3-phenylthiourea: Lacks the pyridine group, which may affect its biological activity and chemical properties.

    1-(2-(2-methyl-1H-indol-3-yl)ethyl)-3-phenylthiourea: Similar structure but without the pyridine-2-ylmethyl group.

    1-(2-(2-methyl-1H-indol-3-yl)ethyl)-3-(pyridin-2-ylmethyl)thiourea: Similar structure but without the phenyl group.

Uniqueness

1-(2-(2-methyl-1H-indol-3-yl)ethyl)-3-phenyl-1-(pyridin-2-ylmethyl)thiourea is unique due to the presence of both phenyl and pyridine groups, which may enhance its binding affinity to biological targets and increase its potential therapeutic applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-[2-(2-methyl-1H-indol-3-yl)ethyl]-3-phenyl-1-(pyridin-2-ylmethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4S/c1-18-21(22-12-5-6-13-23(22)26-18)14-16-28(17-20-11-7-8-15-25-20)24(29)27-19-9-3-2-4-10-19/h2-13,15,26H,14,16-17H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQYLWXCFHMPMPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CCN(CC3=CC=CC=N3)C(=S)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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